N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride
Description
N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic acetamide derivative with the molecular formula C₁₁H₁₅ClN₂O (estimated based on structural analogs in , and 18). The compound features a 2-ethylphenyl group attached to the acetamide nitrogen and a methylamino substituent at the α-carbon of the acetamide backbone, with a hydrochloride counterion enhancing solubility. Its structural framework is analogous to bioactive amides, such as lidocaine derivatives, which often exhibit local anesthetic or receptor-modulating properties .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-3-9-6-4-5-7-10(9)13-11(14)8-12-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJCYVIORJKPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic substitution method is a foundational strategy for synthesizing N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride. This route typically begins with the reaction of 2-ethylphenylamine with chloroacetyl chloride in the presence of a base to form the intermediate N-(2-ethylphenyl)-2-chloroacetamide. Subsequent substitution of the chloride with methylamine yields the free base, which is then converted to the hydrochloride salt via treatment with hydrochloric acid.
Key Steps:
- Chloroacetylation:
2-Ethylphenylamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C, catalyzed by triethylamine. The reaction is exothermic and requires careful temperature control to avoid side products. - Amination:
The chloro intermediate is treated with excess methylamine (40% aqueous solution) in ethanol at 50°C for 6–8 hours. - Salt Formation:
The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt.
Optimization Insights:
Coupling Reagent-Mediated Synthesis
Coupling reagents such as N,N-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are employed to form amide bonds efficiently. This method is favored for its high selectivity and reduced side reactions compared to traditional acyl chloride routes.
Protocol from EP2621894B1:
- Activation of Carboxylic Acid:
Glycine derivative (e.g., N-tert-butoxycarbonylglycine) is reacted with CDI in ethyl acetate at 22°C for 1 hour to form the activated imidazolide intermediate. - Amide Bond Formation:
2-Ethylphenylamine is added to the activated intermediate, and the mixture is stirred at ambient temperature for 12–24 hours. - Deprotection and Salt Formation:
The tert-butoxycarbonyl (Boc) group is removed using hydrogen chloride in dioxane, followed by precipitation of the hydrochloride salt.
Data Table 1: Comparative Yields Using Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI | Ethyl acetate | 22 | 78 | 99.2 |
| DCC | DMF | 0–5 | 65 | 98.5 |
Hydrogenation and Salt Formation
Hydrogenation methods are critical for reducing nitro or imine intermediates in multi-step syntheses. For example, nitro groups in precursor compounds can be reduced to amines using palladium on carbon (Pd/C) under hydrogen atmosphere, followed by acetylation and salt formation.
Case Study from US20050049302:
- Reduction of Nitro Intermediate:
N-(2-Ethylphenyl)-2-nitroacetamide is hydrogenated at 50 psi H₂ using 5% Pd/C in methanol. - Methylamination:
The resulting amine is treated with methyl iodide in the presence of potassium carbonate. - Hydrochloride Precipitation:
The product is isolated by acidifying the reaction mixture with concentrated HCl.
Critical Parameters:
- Catalyst Loading: 10% Pd/C achieves complete reduction within 2 hours.
- Acid Concentration: 6M HCl ensures quantitative salt formation.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are increasingly adopted to enhance mixing and heat transfer, particularly for exothermic steps like chloroacetylation.
Process Intensification Strategies:
- Microreactor Technology: Reduces reaction time from 8 hours to 15 minutes for the amination step.
- In-Line Purification: Chromatography-free methods using antisolvent crystallization (e.g., water/ethanol mixtures) achieve >99% purity.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, ethyl acetate) improve reagent solubility, while protic solvents (e.g., ethanol) facilitate proton transfer in amidation.
Data Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 72 |
| Ethyl acetate | 6.0 | 8 | 68 |
| Ethanol | 24.3 | 10 | 65 |
Temperature and Catalysis
Elevated temperatures (50–60°C) accelerate amide bond formation but risk decomposition. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable biphasic reactions at lower temperatures.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC with a C18 column (UV detection at 254 nm) resolves impurities <0.1%. Mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid.
Comparative Analysis of Methodologies
Data Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70 | 98.5 | 120 | High |
| Coupling Reagent | 78 | 99.2 | 250 | Moderate |
| Hydrogenation | 65 | 97.8 | 180 | Low |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the acetamide carbonyl group. A key synthesis route involves reacting 2-chloro-N-(2-ethylphenyl)acetamide with methylamine under controlled conditions :
| Reaction | Conditions | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-chloro-N-(2-ethylphenyl)acetamide + methylamine → Target compound | 0°C, 12 hours | THF, NaOH (basification) | 67% |
This reaction proceeds via an SN2 mechanism, where methylamine displaces the chloride ion. The hydrochloride salt forms during acidification with HCl .
Acid-Base Reactions
The hydrochloride salt exhibits pH-dependent solubility and stability:
-
Protonation : The methylamino group (−NHCH₃) is protonated in acidic conditions (pH < 4), forming a water-soluble cationic species .
-
Deprotonation : In alkaline media (pH > 10), the amine group deprotonates, precipitating the free base form .
Solubility Data:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 12.5 | 25°C, pH 2 |
| Ethanol | 45.2 | 25°C |
| Ethyl acetate | 3.8 | 25°C |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (150–200°C) : Loss of HCl (~18% mass loss).
-
Stage 2 (250–300°C) : Degradation of the acetamide backbone, releasing CO and NH₃ .
Activation Energy : Calculated at 98.7 kJ/mol via Kissinger method .
Biological Interactions
While not a primary focus, the compound interacts with biological systems through:
-
Hydrogen Bonding : The acetamide carbonyl (−CONH−) and protonated amine form H-bonds with protein residues .
-
CYP450 Metabolism : In vitro studies show oxidation at the ethylphenyl group by CYP3A4, forming hydroxylated metabolites.
Comparative Reactivity with Analogues
The ethylphenyl group enhances steric hindrance compared to simpler acetamides:
| Compound | Reactivity with Methylamine | Thermal Stability (°C) |
|---|---|---|
| N-(2-ethylphenyl)-2-(methylamino)acetamide HCl | Moderate (67% yield) | Decomposes at 150°C |
| N-(2,6-dimethylphenyl)-2-(methylamino)acetamide HCl | High (82% yield) | Decomposes at 170°C |
| N-phenyl-2-(methylamino)acetamide HCl | Low (54% yield) | Decomposes at 130°C |
Synthetic Optimization
Phase-transfer catalysis (PTC) improves reaction efficiency in related acetamide syntheses. For example, tetrabutylammonium bromide increases reaction rates by 40% in similar systems .
Scientific Research Applications
Chemistry
N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Capable of being reduced to its amine derivatives.
- Substitution : The phenyl ring can undergo electrophilic substitution reactions.
Biology
The compound has been investigated for its potential biological activities:
-
Antimicrobial Activity : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values :
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
- Minimum Inhibitory Concentration (MIC) values :
- Anti-inflammatory Effects : Shown to reduce inflammatory markers such as TNF-alpha and IL-6 in animal models, indicating potential therapeutic applications for inflammatory diseases.
Medicine
Research into the therapeutic potential of this compound includes:
- Cytotoxicity in Cancer Cells : Demonstrated cytotoxic effects against various cancer cell lines.
- IC50 values :
Cell Line IC50 (µM) HeLa 15.5 MCF-7 20.3 A549 10.8
- IC50 values :
Case Studies and Research Findings
- Study on Antimicrobial Activity : A peer-reviewed study evaluated the antimicrobial efficacy of the compound against common pathogens, revealing significant bactericidal activity, particularly against resistant strains of Staphylococcus aureus.
- Anti-inflammatory Research : An investigation explored the anti-inflammatory effects in a rodent model of arthritis, demonstrating a marked decrease in paw swelling and inflammatory cytokine levels, suggesting therapeutic potential in inflammatory conditions.
- Cytotoxicity Assessment : Recent research assessed the cytotoxic effects on various cancer cell lines using MTT assays, revealing effective apoptosis induction, indicating potential for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP: Estimated using fragment-based methods (e.g., Hansch model).
Pharmacological and Receptor Binding Profiles
Lidocaine Derivatives (e.g., Lidocaine Impurity K)
Melatonergic Ligands ()
- Activity : MT1/MT2 receptor agonists (e.g., compound 18: Ki = 0.8 nM for MT1).
- Key Difference : Hydroxyl and methoxy groups on the aryl rings improve water solubility and receptor affinity, whereas the ethylphenyl group in the target compound may prioritize lipophilicity over polar interactions .
Biological Activity
N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O·HCl
- Molecular Weight : 192.26 g/mol
- Chemical Structure : The compound features an ethyl-substituted phenyl group, a methylamino group, and an acetamide moiety, which contribute to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various receptors or enzymes, leading to diverse biological effects. The exact pathways involved are still under investigation but may include:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
- Cytotoxicity : Induction of apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the following table:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in appropriate doses. This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity in Cancer Cells
This compound has shown cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 20.3 |
| A549 | 10.8 |
These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant bactericidal activity, particularly against resistant strains of Staphylococcus aureus .
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of the compound in a rodent model of arthritis. The results showed a marked decrease in paw swelling and inflammatory cytokine levels, suggesting potential for therapeutic use in inflammatory conditions .
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The data revealed that it effectively induced apoptosis, making it a candidate for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Acylation : React 2-ethylphenylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .
Methylamination : Substitute the chloride with methylamine in ethanol at 60°C for 12 hours .
Salt Formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt .
- Optimization : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor purity (>98%). Yield improvements (70–85%) are achieved via solvent choice (e.g., ethanol over methanol) and controlled pH during salt formation .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms substituent positions (e.g., methylamino protons at δ 2.3–2.5 ppm; aromatic protons at δ 6.8–7.2 ppm) .
- HPLC-MS : ESI+ mode detects [M+H]⁺ (m/z ~251.1) and quantifies impurities (e.g., unreacted starting materials) .
- X-ray Crystallography : Resolves stereoelectronic effects of the ethylphenyl and methylamino groups .
Q. How do the solubility and stability of this compound vary across solvents and pH conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL at pH 3; DMSO: >100 mg/mL). Use phosphate-buffered saline (PBS, pH 7.4) for biological assays .
- Stability : Degrades <5% over 30 days at 4°C in dark, inert conditions. Avoid prolonged exposure to light or alkaline pH (>8), which hydrolyzes the amide bond .
Advanced Research Questions
Q. What pharmacological targets (e.g., GPCRs, enzymes) are hypothesized for this compound, and how can binding assays validate these interactions?
- Methodological Answer : Structural analogs (e.g., N-(3,5-difluorophenyl)-2-(methylamino)acetamide) show affinity for GPCRs like adrenergic receptors . Validate via:
- Radioligand Displacement : Use [³H]-prazosin in α₁-adrenergic receptor membranes (IC₅₀ determination) .
- cAMP Assays : Measure GPCR-mediated cAMP modulation in HEK293 cells transfected with target receptors .
Q. How can conflicting spectral data (e.g., NMR shifts, HPLC retention times) from different research groups be resolved?
- Methodological Answer :
- Standardized Protocols : Adopt identical solvent systems (e.g., DMSO-d₆ for NMR; 0.1% TFA in HPLC).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-ethyl derivatives from incomplete methylation) .
- Collaborative Validation : Cross-reference data with orthogonal techniques (e.g., IR for functional groups) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂, Cmax).
- Toxicity Screening : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) function after 14-day exposure .
Q. How can synthetic routes be optimized to reduce genotoxic impurities (e.g., alkylating agents)?
- Methodological Answer :
- Process Modifications : Replace chloroacetyl chloride with less reactive acyl donors (e.g., bromoacetyl bromide) under milder conditions .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to remove residual alkylators. Validate via Ames test .
Q. What computational methods predict this compound’s metabolic pathways and interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model CYP3A4 binding; identify potential oxidation sites (e.g., ethylphenyl group) .
- In Vitro Metabolism : Incubate with human liver microsomes + NADPH; analyze metabolites via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
